2,4-Dimethylazulene
Description
Structure
3D Structure
Properties
CAS No. |
556826-35-8 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-7-11-6-4-3-5-10(2)12(11)8-9/h3-8H,1-2H3 |
InChI Key |
RMUYNPJYBVUSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C2C1=CC(=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethylazulenes
Cyclization and Annulation Strategies for Azulene (B44059) Skeleton Formation
The foundational challenge in dimethylazulene synthesis lies in the construction of the azulene core, a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring system. Chemists have developed numerous cyclization and annulation strategies to achieve this unique 10-pi electron aromatic structure.
Condensation Reactions for the Azulene Core
A classic and large-scale method for preparing the parent azulene and its alkyl derivatives is the Ziegler-Hafner azulene synthesis. nih.gov This approach is characterized by the condensation of pyridinium (B92312) or pyrylium (B1242799) salts (acting as a seven-carbon chain precursor) with cyclopentadienyl (B1206354) anions. nih.govmdpi.com The reaction proceeds through the nucleophilic attack of the cyclopentadienyl anion on the pyridinium ring, leading to an intermediate which, upon heating, undergoes cyclization and elimination to form the azulene skeleton. mdpi.com While highly effective for producing azulene and derivatives substituted on the seven-membered ring, modifications are necessary for specifically targeting isomers like 2,4-dimethylazulene. nih.govmdpi.com
| Reaction Name | Precursors | Product | Key Feature |
| Ziegler-Hafner Synthesis | Pyrylium/Pyridinium Salts, Cyclopentadienyl Anions | Substituted Azulenes | Condensation reaction forming the 7+5 fused ring system. nih.govmdpi.com |
Approaches utilizing Cycloheptatriene and Cyclopentadiene Synthons
The conceptual disassembly of azulene into a seven-membered ring and a five-membered ring logically points to synthetic methods that unite synthons of cycloheptatriene and cyclopentadiene. wikipedia.orgresearchgate.net An efficient one-pot route, for instance, involves the annulation of cyclopentadiene with unsaturated C5-synthons. wikipedia.orgacemap.info
A prominent strategy in this category involves the use of fulvenes, which are derivatives of cyclopentadiene. The annulation of suitable fulvenes is a versatile procedure for preparing a wide range of azulenes substituted on either or both rings. mdpi.com One such method involves a 10π electrocyclic condensation. In an example, the condensation between 6-dimethylamino-2-(dimethyliminomethyl)fulvene and an allylic anion leads to an intermediate that undergoes a 10π electrocyclization, ultimately forming the seven-membered ring and yielding the azulene product after thermal elimination. mdpi.com
Regioselective Synthesis of Specific Dimethylazulene Isomers
Achieving specific substitution patterns, such as in this compound, requires highly regioselective synthetic methods. Research has focused on using carefully chosen precursors that guide the formation of the desired isomer.
Synthesis of 7-Isopropyl-2,4-dimethylazulene (Se-Guaiazulene) from Tropolone (B20159) Derivatives
A notable regioselective synthesis is that of 7-Isopropyl-2,4-dimethylazulene, also known as Se-Guaiazulene, starting from tropolone derivatives. oup.comcapes.gov.br A specific method developed by Nozoe and colleagues utilizes 4-isopropyl-7-methyltropolone as the starting material. oup.com
The synthesis proceeds through several key steps:
The starting tropolone is converted into its p-tolylsulfonyloxytropone derivative. oup.com
This derivative then reacts to form 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one (a key intermediate). oup.comoup.com
The application of azulene synthesis to this intermediate, involving reaction with a compound like ethyl cyanoacetate, yields 3-cyano-7-isopropyl-2,4-dimethylazulene-1-carboxylic acid. oup.com
The final Se-Guaiazulene product is obtained through the removal of the carboxyl and cyano functional groups. oup.comoup.com
Derivatization from 2H-Cyclohepta[b]furan-2-one Precursors
The use of 2H-cyclohepta[b]furan-2-ones as precursors is one of the most versatile and frequently employed methods for synthesizing azulene derivatives. researchgate.netresearchgate.net These compounds serve as effective eight-carbon synthons that can react with two-carbon units to form the azulene core.
A primary reaction type is the [8+2] cycloaddition. mdpi.commdpi.com In this reaction, the 2H-cyclohepta[b]furan-2-one undergoes cycloaddition with an electron-rich alkene, such as an enamine or an enol ether. mdpi.comrsc.org The reaction with enamines, known as the Yasunami-Takase method, is particularly common. mdpi.com The process is believed to proceed via an initial [8+2] cycloaddition to form a strained bridged intermediate, which then undergoes decarboxylation and elimination of the amine to yield the final azulene derivative. researchgate.netmdpi.com This method allows for the direct synthesis of azulenes with various substituents on the five-membered ring, depending on the structure of the enamine used. nih.govmdpi.com For example, reacting 2H-cyclohepta[b]furan-2-one with enamines derived from acyclic ketones can readily produce 1- and 2-alkylazulenes. molaid.com
| Precursor | Reaction Type | Reactant | Key Outcome |
| 2H-Cyclohepta[b]furan-2-one | [8+2] Cycloaddition | Enamines, Enol Ethers | Forms functionalized azulene ring system. mdpi.commdpi.com |
Multicomponent Reactions for Efficient Dimethylazulene Derivatization
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.org This strategy is prized for its operational simplicity and ability to rapidly generate complex molecular structures. nih.gov
In the context of dimethylazulenes, MCRs have been employed for the efficient derivatization of the azulene core. One such example involves the reaction of an isocyanide-substituted azulene with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and a third component. clockss.org Specifically, 3-isocyano-7-isopropyl-1,4-dimethylazulene (derived from the naturally available guaiazulene) can react with DMAD to generate a reactive zwitterionic intermediate. clockss.org This intermediate can then be trapped by a third reactant, such as a cyclic CH-acid like 4-hydroxy-2H-chromen-2-one, to afford complex heterocyclic guaiazulene (B129963) derivatives in a single step at room temperature. clockss.org This approach provides a powerful tool for creating libraries of structurally diverse azulene compounds for various applications.
Transition-Metal-Catalyzed Approaches in Azulene Synthesis and Functionalization
Transition-metal catalysis represents a powerful toolkit in modern organic synthesis, enabling the construction and modification of complex aromatic systems with high efficiency and selectivity. sigmaaldrich.comvapourtec.com In the context of azulene chemistry, these methods are pivotal for creating novel structures and functional materials. Methodologies involving C-H bond activation, cross-coupling reactions, and various forms of annulation have been extensively developed for the azulene scaffold, primarily utilizing catalysts based on palladium, rhodium, and iridium. nih.govlibretexts.orgsioc-journal.cn These reactions allow for the direct formation of C-C, C-N, and C-O bonds, providing a more atom-economical and streamlined alternative to traditional multi-step synthetic routes. sigmaaldrich.com
Despite the broad interest in the functionalization of azulenes, a comprehensive review of peer-reviewed scientific literature reveals a notable scarcity of studies focused specifically on the compound This compound . The majority of published research on transition-metal-catalyzed reactions centers on the parent azulene molecule, its naturally occurring isomer guaiazulene (1,4-dimethyl-7-isopropylazulene), or derivatives with directing groups that facilitate specific C-H activations. nih.gov
Methodologies such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), rhodium-catalyzed C-H activation and annulation, and iridium-catalyzed borylation are well-documented for the azulene core. rsc.orgsioc-journal.cnpkusz.edu.cn These approaches have proven effective for introducing aryl, alkyl, and other functional groups, primarily at the C1, C2, and C3 positions of the five-membered ring due to the electronic properties of the azulene system. However, specific examples detailing the application of these powerful synthetic tools to this compound as the starting material or the direct target product are not extensively available in the reviewed literature.
While the principles of these catalytic systems are broadly applicable to aromatic compounds, the specific reactivity, regioselectivity, and efficiency for this compound would depend on the unique electronic and steric effects of its two methyl groups. Without dedicated studies, direct extrapolation of results from other azulenic systems to this compound remains speculative. Further research is required to explore and document the behavior of this compound in transition-metal-catalyzed transformations to establish optimized conditions and fully characterize the resulting products.
Reaction Mechanisms and Comprehensive Reactivity Profiles of Dimethylazulenes
Electrophilic Aromatic Substitution Reactions at Reactive Sites (C-1 and C-3)
Azulenes, including 2,4-dimethylazulene, are known to be potent nucleophiles in electrophilic aromatic substitution (SEAr) reactions, with the C-1 and C-3 positions being the most reactive sites. nih.gov This reactivity stems from the electronic nature of the azulene (B44059) core, where the five-membered ring has a higher electron density than the seven-membered ring, making it susceptible to attack by electrophiles. nih.govmdpi.com The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on an electrophile, leading to the formation of a positively charged intermediate known as an arenium ion or σ-complex. wikipedia.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.comlibretexts.org
In the case of this compound, the presence of electron-donating methyl groups at the C-2 and C-4 positions further activates the azulene nucleus towards electrophilic attack. However, the primary sites of reaction remain C-1 and C-3 due to the inherent electronic properties of the azulene system. nih.gov Various electrophilic substitution reactions have been reported for azulene derivatives, including:
Friedel-Crafts and Vilsmeier-Haack reactions: These reactions introduce acyl and formyl groups, respectively, onto the azulene ring. nih.gov
Halogenation: Azulenes readily undergo halogenation with reagents like bromine, chlorine, or iodine. nih.govlibretexts.org
Nitration: The introduction of a nitro group can be achieved using nitrating agents like the nitronium ion. libretexts.orglibretexts.org
Sulfonation: Reaction with fuming sulfuric acid leads to the formation of azulenesulfonic acids. libretexts.org
The table below summarizes typical electrophilic aromatic substitution reactions.
| Reaction Type | Reagent | Product Type |
| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | Acylazulene |
| Vilsmeier-Haack Formylation | POCl₃/DMF | Formylazulene |
| Halogenation | Br₂, Cl₂, I₂ | Haloazulene |
| Nitration | HNO₃/H₂SO₄ | Nitroazulene |
| Sulfonation | Fuming H₂SO₄ | Azulenesulfonic Acid |
Nucleophilic Addition Pathways and Site Selectivity
While azulenes are generally more reactive towards electrophiles, nucleophilic addition reactions can also occur, particularly with strong nucleophiles or when the azulene ring is substituted with electron-withdrawing groups. nih.gov The mechanism of nucleophilic addition to a carbonyl group, a common electrophilic center, involves the attack of the nucleophile on the partially positive carbonyl carbon. khanacademy.org This leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final alcohol product. khanacademy.org
For this compound, nucleophilic attack is less common at the ring carbons themselves unless activated by specific substituents. However, nucleophilic addition can be relevant in the context of reactions involving functional groups attached to the azulene core. For instance, if a carbonyl group were present on a side chain, it would be susceptible to nucleophilic attack.
Research has also explored the reaction of azulenes with cationic η⁵-iron carbonyl dienyl complexes. nih.gov In these reactions, the azulene acts as a nucleophile, and the addition occurs selectively at one of the ends of the conjugated system of the iron complex. nih.gov
Intramolecular Rearrangement Mechanisms of Azulene Derivatives
Thermal Isomerization to Naphthalene (B1677914) and Related Pathways
Azulene and its derivatives can undergo thermal rearrangement to their more stable isomer, naphthalene. researchgate.netresearchgate.net This isomerization process is of significant interest and has been studied both experimentally and computationally. researchgate.netresearchgate.net The thermal conversion of azulene to naphthalene requires high temperatures, with studies indicating heating to 330°C for extended periods. researchgate.net
Several mechanisms have been proposed for this rearrangement. Density functional theory (DFT) calculations suggest that the norcaradiene–vinylidene mechanism (NVM) is a plausible pathway. researchgate.net However, other routes, such as the benzofulvene (BF) route, have also been considered and are found to be energetically favorable. researchgate.net Computational studies have explored various intramolecular and radical pathways, with intramolecular routes generally having high activation energies (81.5-98.6 kcal mol⁻¹). researchgate.net The establishment of a rapid quasi-equilibrium between naphthalene and azulene radical cations has been observed under certain conditions, with dissociation proceeding through common azulene decomposition pathways. researchgate.net
Radical-Mediated Rearrangement Processes
Radical-mediated rearrangements offer alternative pathways for the transformation of azulene derivatives. rsc.org These reactions proceed through the formation of radical intermediates. wikipedia.org The energy required for a 1,2-shift in an aryl radical can be substantial but may be lower than that for other processes like proton abstraction to an aryne. wikipedia.org
In the context of the azulene-to-naphthalene rearrangement, radical pathways have been shown to have significantly lower activation energies (24-39 kcal mol⁻¹) compared to intramolecular routes. researchgate.net One of the proposed radical mechanisms is the spiran mechanism. researchgate.net The initiation of these radical rearrangements often involves the homolytic cleavage of a bond to form a reactive radical species. wikipedia.org These radical reactions can be complex, and the exact mechanisms can be difficult to elucidate, sometimes involving intermediates that are challenging to detect experimentally. wikipedia.org
Oxidative Degradation and Autoxidation Studies in Varied Media
The oxidation of azulenes, including substituted derivatives, has been studied under various conditions, leading to a wide array of products. oup.comoup.com Autoxidation, which is oxidation by atmospheric oxygen, can occur in solution and in the solid state. oup.comwikipedia.org
Studies on the autoxidation of guaiazulene (B129963) (7-isopropyl-1,4-dimethylazulene), a compound structurally related to this compound, in polar aprotic solvents like DMF at elevated temperatures, have shown the formation of numerous products. oup.comoup.com These products arise from oxidative dimerization, oxidation of side chains, formation of azulenequinones, and rearrangements to form indenone, naphthalenoid, and benzenoid derivatives. oup.comresearchgate.net The distribution of these products is highly dependent on the reaction conditions. oup.com
The general mechanism for autoxidation involves a free-radical chain reaction. wikipedia.org This process typically includes initiation, propagation, and termination steps, leading to the formation of hydroperoxides and peroxy radicals. wikipedia.org For alkyl-substituted aromatics, the oxidation often targets the alkyl side chains. oup.com
The table below shows a summary of product types from the autoxidation of a related azulene, guaiazulene, in DMF. oup.com
| Reaction Type | Example Product Class |
| Oxidative Dimerization | 3,3'-Methylenebisguaiazulene |
| Side-Chain Oxidation | 7-Isopropenyl-1,4-dimethylazulene |
| Azulenequinone Formation | 1,7-Guaiazulenequinone |
| Rearrangement to Indenones | 6-Formyl-1H-inden-1-ones |
| Rearrangement to Naphthalenoids | Naphthoquinone derivatives |
Side-Chain Reactions and Transformations of Methyl Groups
The methyl groups of this compound can undergo various reactions. The reactivity of these groups depends on their position on the azulene nucleus.
Condensation reactions of the methyl groups with aldehydes are a key transformation. mdpi.comresearchgate.net For instance, the methyl group at the 4-position of several polyalkylated azulenes has been successfully condensed with various benzaldehydes to form styrylazulenes. mdpi.com These reactions are often carried out in the presence of a base like potassium t-butoxide (t-BuOK). researchgate.net The reactivity of methyl groups on the seven-membered ring (like the C-4 methyl) can be influenced by steric and electronic factors. researchgate.net
Oxidation of the methyl groups is another important reaction. While the methyl protons are generally not very acidic, oxidation to a formyl group can be achieved using specific oxidizing agents. chemistry.or.jpoup.com For example, the 1-methyl group of guaiazulene has been converted to a formyl group using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), although this requires protection of the more reactive C-3 position. chemistry.or.jpoup.com Computational studies have suggested that o-chloranil could be an effective alternative oxidant. chemistry.or.jp
The table below lists some reactions involving the methyl groups of azulene derivatives.
| Reaction Type | Reagent(s) | Product Type |
| Condensation | Aldehyde, Base (e.g., t-BuOK) | Vinylazulene |
| Oxidation | DDQ, o-chloranil | Formylazulene |
Studies on Reaction Kinetics and Thermodynamics of Dimethylazulene Conversions
The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, spontaneity, and rates of chemical transformations involving dimethylazulenes. While specific experimental data for this compound is limited in publicly accessible literature, a broader understanding can be constructed from theoretical studies on the parent azulene molecule and experimental data available for its isomers and other substituted azulenes. The most significant conversion of azulenes is their thermal rearrangement to the more stable naphthalene isomers.
Research into the thermal isomerization of azulene to naphthalene has revealed that the process can occur through various pathways, each with distinct energetic requirements. Theoretical calculations using the Car-Parrinello metadynamics method have explored several potential mechanisms for this rearrangement. These studies indicate that intramolecular pathways, which involve the rearrangement of the carbon skeleton without the influence of external species, are characterized by high activation energies. In contrast, pathways involving radical species have been shown to have significantly lower activation energy barriers. researchgate.net
This suggests that under thermal conditions, conversions of dimethylazulenes, including this compound, to their corresponding naphthalene derivatives are likely to be influenced by the presence of radical initiators or proceed through radical-mediated mechanisms at lower temperatures than purely intramolecular rearrangements.
Table 3.6.1: Theoretical Activation Energies for the Azulene-to-Naphthalene Rearrangement
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Source |
| Intramolecular Mechanisms | 81.5 - 98.6 | researchgate.net |
| Radical-Mediated Pathways | 24 - 39 | researchgate.net |
This table presents theoretically calculated activation energies for the rearrangement of the parent azulene molecule, providing a reference framework for the conversion of its dimethyl derivatives.
Furthermore, experimental studies on the thermolysis of various methyl- and dimethylazulenes have shown that these compounds rearrange to the corresponding naphthalenes at elevated temperatures, typically around 350–450°C. These rearrangements are often catalyzed by the presence of methyl radicals, which supports the theoretical finding that radical pathways are more energetically favorable. researchgate.net The analysis of the product distribution from the thermolysis of different dimethylazulene isomers indicates complex rearrangements of the carbon skeleton. researchgate.net
Table 3.6.2: Thermodynamic Data for Related Aromatic Compounds
| Compound | Formula | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | State | Source |
| Naphthalene | C₁₀H₈ | 150.58 ± 1.61 | Gas | nist.gov |
| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | Data not readily available |
This table provides thermodynamic data for naphthalene, the parent aromatic hydrocarbon to which azulenes isomerize. Specific experimental data for 2,6-dimethylnaphthalene, a potential product of this compound isomerization, is not readily found in the cited literature.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Dimethylazulenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of 2,4-dimethylazulene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.
High-Field 1D NMR (¹H NMR, ¹³C NMR) for Chemical Shift Analysis and Coupling Constants
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton. In a typical spectrum, the aromatic protons on the azulene (B44059) core resonate in the downfield region, while the methyl protons appear at a higher field. The integration of the signals confirms the number of protons in each environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in signal splitting, and the magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity and stereochemical relationships of the protons. emerypharma.comlibretexts.org For instance, the coupling constants between protons on the five- and seven-membered rings can help to confirm their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in this compound are spread over a wide range, allowing for the differentiation of aromatic, and methyl carbons. oregonstate.edudocbrown.info Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu The chemical shifts provide insight into the electronic structure of the azulene core.
| ¹H NMR Data for this compound | |
| Proton | Chemical Shift (ppm) |
| H-1, H-3 | (Data not available) |
| H-5, H-7 | (Data not available) |
| H-6 | (Data not available) |
| H-8 | (Data not available) |
| 2-CH₃ | (Data not available) |
| 4-CH₃ | (Data not available) |
This table is based on typical chemical shift ranges for similar compounds and requires experimental data for this compound for completion.
| ¹³C NMR Data for this compound | |
| Carbon | Chemical Shift (ppm) |
| C-1, C-3 | (Data not available) |
| C-2 | (Data not available) |
| C-4 | (Data not available) |
| C-5, C-7 | (Data not available) |
| C-6 | (Data not available) |
| C-8 | (Data not available) |
| C-9, C-10 | (Data not available) |
| 2-CH₃ | (Data not available) |
| 4-CH₃ | (Data not available) |
This table is based on typical chemical shift ranges for similar compounds and requires experimental data for this compound for completion.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound by revealing correlations between different nuclei. conicet.gov.arcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. emerypharma.comcreative-biostructure.com Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, thus mapping out the proton-proton connectivity within the five- and seven-membered rings and confirming the positions of the methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct method for assigning the carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.ilnanalysis.com NOESY is particularly useful for determining the stereochemistry and conformation of molecules. For this compound, NOESY can confirm the spatial proximity of the methyl groups to adjacent protons on the azulene core.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with a high degree of accuracy. chromatographyonline.commeasurlabs.com This precise mass measurement allows for the unambiguous determination of the molecular formula (C₁₂H₁₂) by distinguishing it from other compounds that may have the same nominal mass. This is a critical step in confirming the identity of a synthesized or isolated compound.
Coupled Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity
When this compound is part of a complex mixture, such as a natural product extract or a synthetic reaction mixture, coupled chromatographic-mass spectrometric techniques are essential for its separation and identification.
GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the components of a volatile mixture are separated in the gas phase based on their boiling points and interactions with a stationary phase before being introduced into the mass spectrometer for detection. usgs.govlcms.cz GC-MS is well-suited for the analysis of this compound and can be used to determine its purity and identify any related impurities. conicet.gov.ar
LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile or thermally labile mixtures, Liquid Chromatography-Mass Spectrometry is the technique of choice. researchgate.netlongdom.org The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS is particularly useful for analyzing extracts from biological sources where this compound might be present.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. scispace.com For this compound, the IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl groups, as well as C=C stretching vibrations of the azulene core. docbrown.info The fingerprint region of the IR spectrum, which contains a complex pattern of absorptions, is unique to the molecule and can be used for its identification by comparison with a reference spectrum.
| Infrared (IR) Spectroscopy Data for this compound | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | (Data not available) |
| Aliphatic C-H Stretch (Methyl) | (Data not available) |
| C=C Stretch (Aromatic) | (Data not available) |
| C-H Bend | (Data not available) |
This table is based on typical IR absorption ranges for similar compounds and requires experimental data for this compound for completion.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule induces the promotion of electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In organic molecules, these absorptions are typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.ukresearchgate.net The azulene core, with its conjugated π-electron system, acts as a potent chromophore, giving rise to its characteristic blue color.
The electronic transitions observed in the UV-Vis spectrum of azulene and its derivatives are primarily π → π* transitions. libretexts.orglibretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the extended conjugation in the azulene system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is relatively small, allowing for the absorption of light in the visible region of the electromagnetic spectrum. libretexts.orglibretexts.org The spectrum typically displays multiple absorption bands, corresponding to different electronic transitions within the molecule. The presence of methyl groups, as in this compound, can cause slight shifts in the absorption maxima (λmax) compared to the parent azulene molecule due to their electron-donating inductive effects.
The table below summarizes the types of electronic transitions relevant to the UV-Vis analysis of conjugated organic molecules.
| Transition Type | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. shu.ac.uk | 170 - 800 units.it | 1,000 - 10,000 shu.ac.uk |
| n → π | Excitation of an electron from a non-bonding (lone pair) orbital to an antibonding π orbital. libretexts.org | 250 - 600 units.it | 10 - 100 shu.ac.uk |
| σ → σ | Excitation of an electron from a bonding σ orbital to an antibonding σ orbital. libretexts.org | < 200 units.it | 10³ - 10⁵ units.it |
Data compiled from multiple sources. libretexts.orgshu.ac.ukunits.it
X-ray Crystallography for Precise Solid-State Molecular Geometry
While specific crystallographic data for this compound is not widely published, analysis of closely related azulene derivatives, such as guaiazulene (B129963) (7-isopropyl-1,4-dimethylazulene), provides significant insight into the expected solid-state geometry. kaimosi.comlookchem.com X-ray crystal-structure analyses of such compounds reveal that the seven-membered ring of the azulene core is perfectly planar. kaimosi.comlookchem.com The bond lengths within the fused ring system show a degree of alternation, consistent with a system that is not fully delocalized in the same manner as its isomer, naphthalene (B1677914). These structural details are crucial for understanding the molecule's electronic properties and reactivity.
The table below presents typical structural parameters that can be obtained from an X-ray crystallography study.
| Parameter | Description | Typical Information Yielded |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal. anton-paar.com | Defines the crystal lattice. |
| Space Group | Describes the symmetry elements present within the crystal structure. anton-paar.com | Reveals the intrinsic symmetry of the molecular packing. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms. | Confirms connectivity and provides insight into bond order. |
| Bond Angles | The angle formed between three connected atoms. | Defines the local geometry around an atom. |
| Torsion Angles | The angle between planes defined by sets of three atoms. | Describes the conformation and planarity of the molecule. |
Advanced Chromatographic Separations for Isolation and Purification
Chromatography encompasses a set of powerful laboratory techniques used to separate the components of a mixture. wikipedia.org The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. wikipedia.org For a compound like this compound, which may be synthesized as part of a mixture containing isomers or other byproducts, advanced chromatographic methods are essential for its isolation and purification to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid sample. openaccessjournals.com The method utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. wikipedia.org For the separation of moderately non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective approach.
In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., silica (B1680970) particles chemically modified with C8 or C18 alkyl chains), while the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.comshimadzu.com Compounds are separated based on their hydrophobicity; less polar compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. By carefully controlling the mobile phase composition, flow rate, and column temperature, a high degree of separation can be achieved. shimadzu.com Detection is commonly performed using a UV-Vis detector, as the azulene chromophore absorbs strongly in both the UV and visible regions. infitek.com
The table below outlines a typical set of parameters for an RP-HPLC method suitable for separating dimethylazulene isomers.
| Parameter | Description | Typical Setting |
| Column | The stationary phase where separation occurs. | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | The solvent that carries the sample through the column. | Isocratic or gradient elution with Acetonitrile/Water mixture sielc.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min researchgate.net |
| Column Temperature | The temperature of the column during separation. | 40 °C shimadzu.com |
| Detector | The device used to detect compounds as they elute. | UV-Vis Detector set at a specific wavelength (e.g., 245 nm) shimadzu.com |
| Injection Volume | The amount of sample introduced into the system. | 10 - 20 µL |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. epa.gov In GC, the mobile phase is an inert gas (the carrier gas), such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a long, thin capillary column. epa.gov
GC is well-suited for the analysis of this compound and for separating it from other volatile isomers or related polycyclic aromatic hydrocarbons (PAHs). nist.govnih.gov The separation is based on the compound's boiling point and its specific interactions with the stationary phase. The choice of stationary phase is critical for achieving selectivity, especially for isomer separations. nih.gov Columns with different polarities, such as a non-polar 5% phenyl-polysiloxane or a more polar liquid crystalline phase, can be used to exploit subtle differences in molecular shape and polarity among isomers, leading to different retention times. researchgate.netnih.gov Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of identification based on the mass-to-charge ratio and fragmentation pattern of the eluting compounds. usgs.gov
The table below details typical parameters for a GC method for analyzing azulene derivatives.
| Parameter | Description | Typical Setting |
| Column | The stationary phase where separation occurs. | Fused-silica capillary column (e.g., DB-5, Rxi-PAH), 30 m length, 0.25 mm I.D., 0.25 µm film thickness epa.gov |
| Carrier Gas | The inert gas mobile phase. | Helium or Hydrogen |
| Inlet Temperature | The temperature of the port where the sample is injected. | 250 °C |
| Oven Program | The temperature profile of the column during the analysis. | Initial temp 100°C, ramp at 10°C/min to 280°C |
| Detector | The device used to detect compounds as they elute. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) epa.gov |
Theoretical and Computational Chemistry Studies of Dimethylazulenes
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a microscopic understanding of the electronic makeup of a molecule. For azulene (B44059) derivatives, these calculations are crucial for explaining their distinct color, reactivity, and electrochemical properties, which are governed by the distribution of π-electrons across the fused five- and seven-membered rings. mdpi.com
The electronic and optical properties of molecules are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes the chemical reactivity and kinetic stability of a molecule. mdpi.com
Computational methods like Density Functional Theory (DFT) are commonly used to calculate HOMO and LUMO energies. mdpi.comossila.com For instance, studies on azulene-based dye molecules have utilized DFT calculations to assign electronic transitions observed in their absorption spectra. researchgate.net In a computational study on (Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one derivatives, the HOMO and LUMO energy levels were calculated to understand their reactivity and electrochemical behavior. mdpi.com The distribution of these orbitals is not uniform; in these derivatives, the HOMO orbitals were found to be preferentially distributed on the oxygen and sulphur atoms of the rhodanine (B49660) cycles, indicating the likely sites for donor-acceptor interactions. mdpi.com For 2,4-dimethylazulene, the methyl groups are expected to act as electron-donating substituents, influencing the energies and distribution of the HOMO and LUMO across the azulene core.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -2.25 |
| ΔE (HOMO-LUMO Gap) | 3.64 |
Data derived from calculations on an azulene-thioxothiazolidinone derivative using the wB97XD/6-311++G(d,p) model. mdpi.com
Azulene and its derivatives are well-known for their significant dipole moment, a rare characteristic for a hydrocarbon. This arises from an asymmetric charge distribution where the five-membered ring is electron-rich (possessing partial negative charge) and the seven-membered ring is electron-deficient (possessing partial positive charge). The electric dipole moment is a measure of this charge separation in a molecule. nist.gov
Computational calculations can precisely quantify the magnitude and direction of the molecular dipole moment. stackexchange.comlibretexts.org Furthermore, these methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. libretexts.org In ESP maps, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-deficient areas. libretexts.org For azulene derivatives, these maps clearly illustrate the dipolar nature, with negative potential localized over the cyclopentadienyl (B1206354) fragment and positive potential over the cycloheptatrienyl fragment. mdpi.comresearchgate.net The substitution pattern, such as the placement of two methyl groups in this compound, would modulate this charge distribution and consequently alter the net dipole moment of the molecule.
| Compound | Calculated Dipole Moment (Debye) | Computational Method |
|---|---|---|
| (Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one | 4.29 | wB97XD/6-311++G(d,p) |
Data derived from calculations on an azulene-thioxothiazolidinone derivative. mdpi.com
Aromaticity is a fundamental concept linked to molecular stability, geometry, and magnetic properties. mdpi.comnih.gov While benzene (B151609) is the archetypal aromatic compound, the situation in azulene is more complex due to the fusion of two non-identical rings. The aromaticity of these rings can be quantified using various computed indices. scispace.com
| Compound System | Phase | HOMA Index | BIRD Index |
|---|---|---|---|
| BEN (Phenyl group) | Gas | 0.9869 | 97.8565 |
| BEN (Phenyl group) | Water | 0.9822 | 97.7476 |
| BEN (Nitrophenyl group) | Gas | 0.9890 | 97.8565 |
| BEN (Nitrophenyl group) | Water | 0.9875 | 97.7476 |
Data derived from DFT calculations on the benidipine (B10687) (BEN) molecule to illustrate typical index values. dergipark.org.tr
Dipole Moment Calculations and Charge Distribution Analysis
Excited-State Dynamics and Photophysical Property Simulations
Simulations of excited-state dynamics are essential for understanding the photophysical properties of molecules like this compound, particularly its characteristic color and fluorescence behavior. chemrxiv.org These simulations model what happens after a molecule absorbs light, tracking processes like internal conversion and intersystem crossing that occur on extremely short timescales. rsc.org
Ultrafast transient absorption spectroscopy is a powerful experimental technique for monitoring excited-state dynamics. nih.govmdpi.com Computational modeling of these spectra helps to interpret the experimental data by assigning observed transient signals to specific electronic states or structural changes. beilstein-journals.orgresearchgate.net The simulations can track the population of excited states over time, revealing the pathways and timescales of relaxation processes. researchgate.net For example, following photoexcitation, a molecule can rapidly move from the initially populated bright state (e.g., S₂) to a lower-lying dark state (e.g., S₁), a process that can be modeled computationally. nih.gov Studies on azulene derivatives show that they exhibit strong absorption bands corresponding to S₀→S₂ and S₀→S₃ transitions. researchgate.net Modeling the subsequent dynamics would reveal the rapid internal conversion processes that are characteristic of azulenes, explaining their weak fluorescence from the S₁ state, a violation of Kasha's rule.
Time-resolved photoelectron imaging (TRPEI) is another sophisticated technique that probes excited-state dynamics from a different perspective. berkeley.edu In a TRPEI experiment, a pump pulse excites the molecule, and a delayed probe pulse ionizes it. berkeley.edu By analyzing the kinetic energy and angular distribution of the ejected photoelectrons, one can gain detailed information about the electronic character of the excited state at that moment in time. berkeley.edu
Simulations are critical for interpreting these complex datasets. rsc.org Theoretical models can predict the photoelectron spectra from different excited states as they evolve. rsc.org For example, simulations can show how the decay from an initially excited S₂ state to an S₁ state, and subsequent structural relaxation, would manifest in the time-resolved photoelectron signal. rsc.org Such simulations, applied to this compound, could map its relaxation pathways through conical intersections, providing a detailed picture of how the molecule dissipates the absorbed light energy and returns to the ground state. rsc.org
Computational Studies of Intersystem Crossing and Internal Conversion
Computational studies are crucial for understanding the photophysical properties of this compound, particularly the non-radiative decay pathways of intersystem crossing (ISC) and internal conversion (IC). Azulene and its derivatives are famous for violating Kasha's rule, which posits that luminescence should only occur from the lowest excited state of a given multiplicity. epfl.ch Instead, azulenes exhibit significant fluorescence from the second excited singlet state (S₂), a phenomenon attributed to the unique spacing of their electronic states. rhhz.net
Internal conversion is a non-radiative transition between two electronic states of the same spin multiplicity, while intersystem crossing is a non-radiative transition between states of different multiplicities. researchgate.net For azulene, the energy gap between the S₂ and the first excited singlet state (S₁) is exceptionally large (over 10,000 cm⁻¹), which significantly slows the rate of internal conversion from S₂ to S₁. rhhz.net This inefficient IC process allows the S₂ state to persist long enough for S₂ → S₀ fluorescence to occur competitively. rhhz.net
Conversely, the S₁ state of azulene exhibits a very short lifetime (on the order of picoseconds) due to extremely efficient internal conversion to the ground state (S₀). epfl.ch This rapid non-radiative decay effectively quenches any potential S₁ → S₀ fluorescence. Computational models, such as those based on the thermal vibration correlation function formalism, have been developed to predict these decay rates. researchgate.netacs.org Calculations for various azulene derivatives have predicted S₁ → S₀ IC rates on the order of 10¹¹ s⁻¹ and S₂ → S₁ IC rates around 10⁹ s⁻¹, which aligns well with experimental observations of dominant S₂ emission. researchgate.net Theoretical studies attribute the efficient S₁ state decay to conical intersections, which provide a facile pathway for non-radiative relaxation back to the ground state. researchgate.net The presence of methyl groups, as in this compound, can modulate these energy gaps and decay rates, but the fundamental anti-Kasha behavior is generally retained.
Theoretical Prediction of Fluorescence and Phosphorescence Pathways
Theoretical predictions of fluorescence and phosphorescence in this compound are centered on its unusual electronic structure, which favors S₂ fluorescence over other emissive pathways. Computational protocols using quantum chemical calculations can accurately predict these photoluminescent properties. researchgate.netacs.org
Fluorescence: The primary radiative pathway for azulene and its derivatives is fluorescence from the S₂ state to the S₀ ground state. rhhz.net Theoretical models confirm this by calculating the rates of all relevant radiative and non-radiative processes. chemrxiv.org
S₂ → S₀ Fluorescence: The large energy gap between S₂ and S₁ slows the S₂ → S₁ internal conversion, allowing the competing S₂ → S₀ radiative decay to occur with a measurable quantum yield. rhhz.netchemrxiv.org
S₁ → S₀ Fluorescence: This pathway is computationally predicted to be negligible. chemrxiv.org The small S₁-S₀ energy gap and efficient non-radiative decay pathways mean that the S₁ state deactivates almost entirely through internal conversion before fluorescence can occur. epfl.ch
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to study these transitions. mdpi.com For some azulene derivatives, calculations have shown that the geometry of the molecule can influence non-radiative decay pathways; for instance, a twisted intramolecular charge transfer in the excited state of a Z-isomer can provide a non-radiative decay route that is disfavored in the more rigid E-isomer, thereby enhancing fluorescence. mdpi.com
Phosphorescence: Phosphorescence is emission from a triplet excited state (T₁) to the singlet ground state (S₀). This process is spin-forbidden and typically much slower than fluorescence. In azulenes, phosphorescence is generally not observed or is extremely weak. Computational studies explain this by showing that the non-radiative deactivation channels, particularly the rapid S₁ → S₀ internal conversion, are far more efficient than the intersystem crossing from S₁ to T₁. The molecule returns to the ground state non-radiatively before the triplet state can be significantly populated.
A summary of the computationally predicted photophysical pathways for azulene derivatives is presented below.
| Transition | Process Type | Computational Prediction | Rationale |
| S₂ → S₁ | Internal Conversion (IC) | Inefficient | Large S₂-S₁ energy gap (>10,000 cm⁻¹) rhhz.net |
| S₂ → S₀ | Fluorescence | Dominant Emission | Slow S₂→S₁ IC allows radiative decay to compete rhhz.netchemrxiv.org |
| S₁ → S₀ | Internal Conversion (IC) | Very Efficient | Small S₁-S₀ energy gap, presence of conical intersections epfl.chresearchgate.net |
| S₁ → S₀ | Fluorescence | Negligible | Quenched by rapid S₁→S₀ internal conversion chemrxiv.org |
| S₁ → T₁ | Intersystem Crossing (ISC) | Inefficient | Cannot compete with the much faster S₁→S₀ IC |
| T₁ → S₀ | Phosphorescence | Negligible | Inefficient population of the T₁ state |
Computational Exploration of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the complex reaction mechanisms of molecules like this compound. It is particularly effective for mapping potential energy surfaces, identifying stable intermediates, and locating the transition states that connect them. acs.org One of the most studied reactions for the azulene core is its thermal rearrangement to the more stable naphthalene (B1677914) isomer. researchgate.netiau.ir
DFT calculations have been employed to assess various proposed mechanisms for this isomerization, including intramolecular and radical-promoted pathways. acs.org Studies on unsubstituted azulene show that intramolecular mechanisms, such as the norcaradiene-vinylidene pathway or a route via a bicyclobutane intermediate, have very high activation energies (≥350 kJ/mol), making them viable only at extremely high temperatures (>1000 °C). acs.orgnih.gov
In contrast, DFT calculations indicate that radical-promoted mechanisms, like the "methylene walk" and "spiran" pathways, are energetically more favorable and likely dominate at lower temperatures. acs.org The presence of methyl substituents, as in this compound, influences the reaction. For example, studies on the thermolysis of methylazulenes show that the distribution of naphthalene products can be explained by these radical-promoted pathways. acs.orgrsc.org DFT calculations on substituted azulenes have been used to investigate how substituents (like methyl groups) affect the activation energies of these rearrangement pathways. iau.ir For instance, one study investigated the bicyclobutane mechanism for methylated azulenes, calculating the relative energies of transition states to understand how substituents impact reaction temperatures. iau.ir
Molecular dynamics (MD) simulations provide a powerful tool for exploring the time evolution of chemical reactions, offering insights that complement static DFT calculations. The Car-Parrinello metadynamics method, in particular, has been successfully applied to unravel the complex mechanisms of the azulene-to-naphthalene rearrangement. researchgate.netnih.gov This advanced simulation technique is based on Car-Parrinello molecular dynamics (CPMD) and is designed to accelerate the exploration of rare events, such as crossing high energy barriers, by introducing a history-dependent potential that discourages the system from revisiting previously explored configurations. researchgate.net
In the study of azulene's thermal isomerization, Car-Parrinello metadynamics was used to explore multiple potential reaction mechanisms, including both intramolecular and radical pathways. researchgate.netnih.govscience.gov A key advantage of this method is its ability to identify new, previously unconsidered intermediates and elementary steps. researchgate.net By selecting different "collective variables"—specific geometric parameters that are thought to be important for the reaction—researchers can steer the simulation along different pathways, allowing for a systematic comparison of their feasibility. researchgate.netnih.gov This approach confirmed that for the thermal rearrangement of azulene, radical pathways have significantly lower activation energies than intramolecular routes, making them more probable. researchgate.net The simulations also helped to identify the norcaradiene pathway as the most likely intramolecular mechanism and the spiran mechanism as the favored radical route. researchgate.net
A critical aspect of understanding a chemical reaction is the quantitative determination of its activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Computational chemistry provides robust methods for calculating these barriers and characterizing the geometry of the associated transition states (the highest energy point along the reaction coordinate).
For the azulene-to-naphthalene isomerization, computational studies using methods like DFT and Car-Parrinello metadynamics have provided detailed energetic profiles for various proposed mechanisms. acs.orgresearchgate.net These calculations consistently show that intramolecular pathways are associated with very high activation barriers. In contrast, radical-promoted pathways exhibit significantly lower activation energies. researchgate.netnih.gov
A study using Car-Parrinello metadynamics provided the following activation energy ranges for the thermal rearrangement of unsubstituted azulene: researchgate.netnih.gov
| Mechanism Type | Specific Pathway | Calculated Activation Energy (kcal/mol) |
| Intramolecular | Norcaradiene | ~81.5 - 98.6 |
| Bicyclobutane | >80 | |
| Radical | Spiran | ~24 - 39 |
| Methylene (B1212753) Walk | ~40 |
Data compiled from multiple computational studies. acs.orgresearchgate.netnih.gov
DFT calculations have also been used to investigate the effect of substituents on these barriers. A computational study on substituted azulenes, including methylated variants, calculated the activation energies for the bicyclobutane mechanism, finding that methyl groups can alter the energy of the transition states compared to unsubstituted azulene. iau.ir For example, DFT calculations predicted that the activation energy for the rate-limiting step of the methylene walk pathway is 182.3 kJ/mol (approx. 43.6 kcal/mol) above the initial radical adduct. acs.orgnih.gov Characterizing the transition state involves not only determining its energy but also its structure, which provides crucial clues about the reaction mechanism, such as which bonds are breaking and forming. acs.org
Molecular Dynamics Simulations (e.g., Car-Parrinello Metadynamics) for Mechanistic Insights
Structure-Property Relationship Studies via Computational Approaches
Computational approaches are invaluable for establishing quantitative structure-property relationships (QSPR), which seek to correlate the specific molecular structure of a compound with its physicochemical properties. core.ac.uk For this compound, these methods can explain how the number and position of methyl groups on the azulene core influence its unique characteristics compared to the parent molecule or other isomers.
QSPR studies on azulene derivatives have successfully correlated computationally derived molecular descriptors with various properties, including biological activity and stability. core.ac.uknih.goviiarjournals.org These descriptors can be based on geometry, topology, or quantum chemical calculations (e.g., orbital energies, charge distributions). For instance, studies have shown that the cytotoxic activity and tumor specificity of azulene derivatives are correlated with descriptors for hydrophobicity and molecular shape. nih.goviiarjournals.org
In the context of this compound, computational studies can elucidate:
Electronic Properties: The effect of the two electron-donating methyl groups at the 2- and 4-positions on the HOMO-LUMO gap, dipole moment, and aromaticity of the two rings. For example, DFT calculations at the M062X/6-311G(d,p) level have been used to study how methyl substituents affect the relative energy and frontier orbitals of azulene versus naphthalene. iau.ir
Photophysical Properties: How the substitution pattern influences the S₂-S₁ energy gap, which is critical for the anti-Kasha fluorescence. Computational protocols have been validated for a series of azulene derivatives, showing a quantitative agreement between calculated and experimental fluorescence quantum yields and lifetimes. researchgate.netacs.orgchemrxiv.org
Reactivity: How the methyl groups affect the stability of intermediates and the activation energies of reactions, such as the thermal rearrangement to dimethylnaphthalene. The electron-donating nature of methyl groups can stabilize certain radical intermediates, potentially favoring specific reaction pathways over others. iau.ir
By systematically modifying the structure in silico (e.g., comparing this compound with 1,3-dimethylazulene (B14753326) or unsubstituted azulene) and calculating the resulting properties, researchers can build predictive models that guide the design of new azulene-based molecules for applications in materials science and medicine. mdpi.commdpi.com
Functionalization and Derivatization Strategies for Advanced Dimethylazulene Constructs
Directed Functionalization of the Azulene (B44059) Core for Property Modulation
The inherent reactivity of the azulene scaffold, particularly at the 1- and 3-positions, allows for directed functionalization to modulate its physicochemical properties. acs.org Electrophilic substitution reactions are a primary method for introducing new functional groups onto the 2,4-dimethylazulene core. acs.org For instance, Vilsmeier-Haack and Friedel-Crafts reactions can be employed to introduce formyl and acyl groups, respectively. acs.org These modifications alter the electronic characteristics of the azulene system, impacting its absorption spectra and redox potentials.
Furthermore, the introduction of specific substituents can be used to tune the solubility and potential for biological interactions. By selecting appropriate nucleophiles, such as alcohols or amines, in acylation reactions with intermediate acyl bromides, a diverse range of derivatives with modulated physical properties can be synthesized. google.com This approach allows for the introduction of lipophilic or hydrophilic side chains, which significantly influence solubility. google.com
Iron-mediated addition reactions have also been demonstrated as a mild and effective method for the functionalization of azulenes. acs.orgresearchgate.net Cationic η⁵-iron carbonyl diene complexes react with azulene derivatives, including those of the naturally occurring guaiazulene (B129963), to yield coupling products in high yields (43–98%). acs.orgresearchgate.net These reactions can be sensitive to steric factors, as seen in the differing reactivity of 2-substituted azulenes. acs.org The resulting iron-complexed azulenes exhibit interesting halochromic properties, and the iron can be removed under mild conditions, such as photolytic decomplexation, to yield the free functionalized azulene. acs.orgresearchgate.net
Chemical Modification of Methyl Substituents for Extended Architectures
The methyl groups of this compound offer additional sites for chemical modification, enabling the synthesis of extended molecular architectures. Condensation reactions involving the active methyl groups are a common strategy. For example, condensation with aldehydes, such as 2- and 3-thiophenecarbaldehyde, in the presence of a base like potassium tert-butoxide, can yield vinyl-linked azulene-heterocycle structures. researchgate.netresearchgate.net The reactivity of the methyl groups is influenced by their position on the azulene ring, with thermodynamic control often favoring reaction at the 6-position over the 4(8)-positions due to steric hindrance. researchgate.netresearchgate.net
This approach allows for the creation of mono-, bis-, and tris-condensed products, depending on the stoichiometry of the reactants. researchgate.netresearchgate.net These extended π-conjugated systems are of interest for applications in nonlinear optics and as materials with tunable electronic properties. bch.ro The resulting vinylazulene compounds can serve as building blocks for more complex structures, including dendrimers. researchgate.net
Synthesis of Azulene-Heterocycle Hybrid Compounds
The direct linkage of heterocyclic moieties to the this compound core has led to the development of hybrid compounds with novel properties. clockss.orgresearchgate.netresearchgate.net One effective method for creating these hybrids is through multicomponent reactions. For example, the reaction of an isocyano-guaiazulene derivative with dimethyl acetylenedicarboxylate (B1228247) (DMAD) generates a reactive zwitterionic intermediate. clockss.orgresearchmap.jp This intermediate can be trapped by various third components, such as cyclic CH-acids, phenols, aldehydes, or amines, to afford a diverse library of guaiazulene-heterocycle hybrids. clockss.orgresearchgate.net
These reactions are often operationally simple and proceed under mild conditions, typically at room temperature. clockss.org The choice of solvent can influence the reaction yield, with dichloromethane (B109758) often proving effective. clockss.org This strategy has been used to synthesize hybrids containing chromene, furan, and dihydropyridine (B1217469) rings attached to the azulene framework. clockss.org Such hybrid molecules are of interest for their potential biological activities and as advanced organic materials. clockss.orguran.ua
Another approach involves the condensation of azulene-1-carbaldehyde (B2927733) with compounds containing an active methylene (B1212753) group, such as hippuric acid, in a process known as the Erlenmeyer–Plöchl procedure. mdpi.com This yields azulen-1-ylmethylene-oxazol-5(4H)-one derivatives. mdpi.com Transition-metal-catalyzed cross-coupling reactions also provide a versatile, though sometimes more complex, route to heteroarylazulenes. clockss.org
Polymerization and Covalent Functionalization for Macromolecular Systems
The incorporation of this compound into macromolecular systems opens up possibilities for creating materials with tunable mechanical, optical, and electronic properties. This can be achieved through both polymerization of azulene-containing monomers and the covalent attachment of azulene derivatives to pre-existing polymers.
"Click" Chemistry and Other Orthogonal Functionalization Methods
"Click" chemistry, a set of highly efficient and specific reactions, provides a powerful tool for the functionalization of azulene derivatives and their incorporation into larger systems. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the modular assembly of complex structures from simpler building blocks. organic-chemistry.orgmdpi.comsigmaaldrich.com This methodology can be used to attach azulene units bearing an alkyne or azide (B81097) group to polymers or other molecules with a complementary functional group. mdpi.com
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly useful for biological applications where copper toxicity is a concern. wikipedia.org These orthogonal functionalization strategies allow for the precise and efficient construction of azulene-containing macromolecules under mild conditions. wgtn.ac.nz
Integration into Polymer Matrices for Tunable Properties
This compound and its derivatives can be integrated into polymer matrices to create hybrid materials with tailored properties. ecfr.govfda.govresearchgate.netmdpi.com Azulene-based monomers can be copolymerized with other monomers to form conjugated polymers where the azulene unit is part of the polymer backbone. acs.org For example, copolymers containing alkylated bithiophene and electroactive azulene have been synthesized via oxidative polymerization. acs.org These copolymers exhibit good solubility, high molecular weights, and thermal stability. acs.org
Alternatively, azulene derivatives can be embedded or covalently attached as side chains to a polymer scaffold. nih.gov The incorporation of azulene units can influence the mechanical properties of the resulting polymer, such as its stiffness and ductility, and can impart unique optical and electronic characteristics. rsc.org The properties of these hybrid materials can often be tuned by controlling the concentration and distribution of the azulene moieties within the polymer matrix. nih.govnih.gov For instance, the integration of quantum dots into polymer matrices is a known strategy for creating materials with tunable optical properties for applications like next-generation displays and biomedical imaging. azoquantum.com
Design and Synthesis of Water-Soluble Dimethylazulene Derivatives
Rendering azulene derivatives water-soluble is crucial for their application in biological and aqueous environments. A common strategy involves the introduction of hydrophilic functional groups or the attachment to a water-soluble polymer.
One approach is the synthesis of azulene carboxylic acid derivatives. For example, by controlling the regioselectivity of reactions, a carboxyl group can be introduced at various positions on the guaiazulene skeleton. researchgate.net These carboxylic acid derivatives can then be converted into salts to enhance water solubility.
Another successful method is the covalent attachment of azulene derivatives to a hydrophilic polymer. For instance, an azulene derivative has been successfully substituted onto poly(allylamine). researchgate.net The resulting polymer, with even a modest 7% incorporation of the azulene derivative, was found to be water-soluble. researchgate.net This represents the first reported synthesis of a water-soluble polymer substituted with an azulene derivative. researchgate.net The synthesis of amino acid esters of azulene derivatives has also been explored to improve water solubility. nih.gov
| Compound Name | Position of Functionalization/Modification | Synthesis Method | Resulting Property/Application |
| Acyl-substituted 2,4-dimethylazulenes | Azulene Core | Friedel-Crafts Acylation | Modulated electronic properties |
| Formyl-substituted 2,4-dimethylazulenes | Azulene Core | Vilsmeier-Haack Reaction | Modulated electronic properties |
| Lipophilic/Hydrophilic this compound derivatives | Azulene Core | Acylation with alcohols/amines | Tuned solubility |
| Iron-complexed azulenes | Azulene Core | Iron-mediated addition | Halochromic properties |
| Vinyl-linked azulene-heterocycles | Methyl Groups | Condensation with aldehydes | Extended π-conjugation, NLO properties |
| Guaiazulene-chromene hybrids | Azulene Core | Multicomponent reaction | Potential biological activity |
| Guaiazulene-furan hybrids | Azulene Core | Multicomponent reaction | Potential biological activity |
| Azulene-bithiophene copolymers | Polymer Backbone | Oxidative polymerization | Tunable conducting properties |
| Poly(allylamine)-substituted azulene | Polymer Side Chain | Covalent attachment | Water-solubility |
| Azulene carboxylic acids | Azulene Core/Methyl Group | Multi-step synthesis | Precursors for water-soluble derivatives |
Applications of Dimethylazulenes in Advanced Materials Science and Emerging Technologies
Organic Electronics and Optoelectronic Devices
The conjugated π-system inherent in azulene (B44059) compounds makes them suitable for use in various organic electronic and optoelectronic devices. ontosight.ai The ability to modify their chemical and physical properties through the addition of functional groups, such as methyl groups in 2,4-dimethylazulene, allows for the fine-tuning of their performance in these applications. ontosight.ai
Components in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a major focus in display and lighting technology, and the development of efficient and stable materials is crucial for their advancement. frontiersin.orgtcichemicals.comwikipedia.org Azulene derivatives are being explored for their potential use in OLEDs. ontosight.airesearchgate.net The general structure of an OLED consists of several organic layers sandwiched between two electrodes. tcichemicals.comwikipedia.org When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes and recombine in the emissive layer to produce light. frontiersin.org
The performance of an OLED is heavily dependent on the materials used in its various layers, including the hole transport layer, electron transport layer, and the emissive layer, which often consists of a host material doped with an emissive guest. tcichemicals.com The color of the emitted light can be controlled by the choice of the dopant. tcichemicals.com For instance, achieving high-performance blue OLEDs remains a significant challenge, and researchers are exploring novel materials and device structures, such as dual emitting layers, to enhance efficiency and brightness. rsc.org While specific research on this compound in OLEDs is not extensively detailed in the provided results, the general interest in azulene compounds for organic electronics suggests its potential as a component in these devices. ontosight.ai
Active Materials in Organic Photovoltaics (Solar Cells)
Organic photovoltaics (OPVs), or organic solar cells, offer a promising alternative to conventional silicon-based solar cells due to their potential for low-cost, flexible, and lightweight devices. ossila.comresearchgate.net These cells typically consist of a blend of a donor and an acceptor material, known as a bulk heterojunction (BHJ), which facilitates charge separation upon light absorption. ossila.com The efficiency of OPVs has been steadily increasing, with some devices exceeding 19% power conversion efficiency. ossila.com
Azulene derivatives have been investigated as potential components in organic solar cells. ontosight.airesearchgate.net Two azulenyl chromophores containing tetracyanobutadiene (TCBD) groups have been synthesized and studied for their application in OPVs. scispace.com The unique electronic properties of azulenes make them attractive for use as either donor or acceptor materials. researchgate.netresearchgate.net The performance of OPVs is highly dependent on the properties of the active layer materials, including their absorption spectra, energy levels, and charge carrier mobility. mdpi.com Researchers are continuously developing new materials, including non-fullerene acceptors (NFAs), to improve the power conversion efficiencies of OPVs. nih.gov While specific data on this compound in high-performance OPVs is limited in the provided search results, the broader research into azulene-based materials for photovoltaics indicates a promising avenue for exploration. ontosight.airesearchgate.net
Table 1: Examples of Materials Used in High-Efficiency Organic Solar Cells
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |
| PM6 | Y6 | >15% ossila.com |
| PM6 | BO-4Cl | 17.21% nih.gov |
| PM6 | BTP-S9 | 17.56% (Certified: 17.4%) nih.gov |
| W1 | Y6 | 16.16% mdpi.com |
Near-Infrared (NIR) Absorbing Chromophores
Near-infrared (NIR) absorbing chromophores are in high demand for a wide range of applications, including photothermal therapy, photoacoustic imaging, and NIR light-emitting diodes. rsc.orgnih.govd-nb.info Organic chromophores that can absorb light in the NIR region (typically 700-1700 nm) are particularly attractive due to their tunable properties and potential for use in biological applications where NIR light offers deeper tissue penetration. nih.govrsc.org
Researchers have successfully synthesized a series of stable azulene-containing NIR chromophores with absorption that can be tuned from 0.6 to 1.7 μm. rsc.org Density Functional Theory (DFT) calculations have shown that the low excitation gap, which allows for NIR absorption, is due to significant intramolecular charge transfer upon protonation. rsc.org This tunability makes azulene derivatives, potentially including this compound, promising candidates for developing advanced NIR-active materials. The development of such chromophores is crucial as the majority of current commercial NIR devices rely on inorganic materials. rsc.org
Table 2: Absorption Properties of Selected NIR Chromophores
| Chromophore | Absorption Maximum (λmax) |
| Cardiogreen | 780 nm nih.gov |
| Methylene (B1212753) Blue | 665 nm nih.gov |
| Azulene-containing chromophore series | 600 - 1700 nm rsc.org |
| Phen-BC | 912 nm rsc.org |
| Phen2,1-BC | 1292 nm rsc.org |
Materials for Non-Linear Optics (NLO)
Non-linear optics (NLO) is a field that describes the behavior of light in materials where the polarization responds non-linearly to the electric field of the light, typically at high light intensities like those from lasers. wikipedia.org NLO materials are essential for a variety of applications, including frequency mixing, optical switching, and high-resolution imaging. researchgate.netmdpi.com
Azulene derivatives have demonstrated significant potential as NLO materials due to their unique electronic structure. researchgate.netresearchgate.net The inherent dipole moment and polarizability of the azulene system make its derivatives promising for second- and third-order NLO applications. researchgate.net For instance, (4-nitrophenylazo)-azulene has been shown to exhibit a quadratic hyperpolarizability significantly higher than that of the well-known NLO dye, Disperse Red One (DR1). researchgate.net Azo-azulene derivatives embedded in polymer matrices have also been investigated for their NLO properties using techniques like optical second harmonic generation (SHG). researchgate.net While direct studies on this compound for NLO applications were not found in the search results, the promising NLO properties of other azulene derivatives suggest that this compound could also be a valuable component in the design of new NLO materials. researchgate.netpsu.edu
Chemical Sensing Platforms
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and healthcare. frontiersin.org Electrochemical sensors, in particular, offer advantages such as high sensitivity, rapid response, and portability. frontiersin.org
Electrochemical Sensors for Ion Detection (e.g., Heavy Metal Ions)
The detection of heavy metal ions in water and food is of paramount importance due to their toxicity and tendency to accumulate in ecosystems and living organisms. mdpi.com Developing methods for the on-site analysis of these ions requires sensors with high sensitivity and accuracy. mdpi.com
Azulene derivatives have been successfully utilized in the development of electrochemical sensors for the detection of heavy metal ions. researchgate.netmdpi.comresearchgate.net For example, a chemically modified electrode (CME) based on an azulene-tetrazole derivative, (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole, has shown promise for detecting lead (Pb(II)) and cadmium (Cd(II)) ions. mdpi.comresearchgate.net These sensors operate by the complexation of the metal ions with the azulene-based ligand on the electrode surface, which can be detected electrochemically. mdpi.com The ability of these modified electrodes to complex with various heavy metal ions, including Pb(II), Cd(II), copper (Cu(II)), and mercury (Hg(II)), has been demonstrated. mdpi.commdpi.com The research indicates that these azulene-based sensors can achieve low detection limits, on the order of 10⁻⁹ M for Pb(II). mdpi.com
Table 3: Performance of an Azulene-Based Electrochemical Sensor for Heavy Metal Ion Detection
| Analyte | Detection Limit | Linear Range | Reference |
| Pb(II) | ~10⁻⁹ M | 10⁻⁹ to 10⁻⁸ M | mdpi.com |
| Cd(II) | - | 10⁻⁷ to 10⁻⁶ M | mdpi.com |
This demonstrates the potential of functionalized dimethylazulenes as a platform for creating highly sensitive and selective electrochemical sensors for environmental monitoring.
Pigment and Dye Chemistry
Dyes and pigments are fundamental colorants, distinguished primarily by their solubility; dyes are soluble in the application medium, whereas pigments are insoluble particles. researchgate.netnih.gov The color of these substances arises from a molecular component called a chromophore, which absorbs specific wavelengths of visible light. researchgate.netasccollegekolhar.in
The vibrant blue color of the azulene skeleton makes it an attractive chromophore for developing novel pigments and dyes. solubilityofthings.com However, the practical application of simple azulenes is often limited by their poor water solubility and instability, particularly in acidic environments. rsc.org
Significant research has been directed toward creating more robust azulene-based chromophores. A notable advancement involves the hydrophilization of guaiazulene (B129963), a naturally occurring dimethylazulene derivative, to improve its utility as a food coloring agent. rsc.org By synthesizing 7-isopropyl-1,4-dimethylazulene-2-carboxylic acid and condensing it with poly(allylamine), researchers developed a water-soluble polymer. rsc.org This new material exhibited a water solubility 10,000 times greater than that of the original guaiazulene and remained stable in a pH 4 solution for a month, demonstrating a successful strategy to overcome the inherent limitations of the parent chromophore. rsc.org
Another approach involves synthesizing a series of 4-styrylguaiazulenes by condensing guaiazulene with various aromatic carboxaldehydes. researchgate.net These derivatives function as stable chromophores whose optical properties can be tuned based on the electronic nature of the substituents, providing a versatile platform for creating a range of colors. researchgate.net
Table 2: Properties of Developed Dimethylazulene-Based Chromophores
| Chromophore System | Modification Strategy | Improved Property | Significance | Reference |
|---|---|---|---|---|
| Guaiazulene-substituted poly(allylamine) | Condensation with a hydrophilic polymer | Increased water solubility and stability in acidic conditions | Overcomes major limitations for applications like food coloring. | rsc.org |
| 4-Styrylguaiazulenes | Condensation with aromatic aldehydes | Tunable optical properties and reversible halochromism | Creates a modular system for developing chromophores with predictable color responses. | researchgate.net |
Intermediates in Complex Organic Synthesis
Beyond its direct applications, this compound and its isomers serve as versatile intermediates in organic synthesis for building more complex molecules and advanced materials. solubilityofthings.comclockss.org The unique structure of the azulene core allows it to act as a foundational block for preparing a wide array of derivatives with tailored properties. clockss.orgresearchgate.net
Multicomponent reactions involving azulene derivatives have proven to be a facile method for creating hybrid molecules. For example, the reaction of 3-isocyano-7-isopropyl-1,4-dimethylazulene with dimethyl acetylenedicarboxylate (B1228247) and other reactants (like phenols or aldehydes) efficiently produces novel heterocyclic guaiazulene derivatives. clockss.org These products are considered useful intermediates for the development of biologically active agents and advanced organic materials. clockss.org
Furthermore, the methyl groups on the azulene ring, such as those at the 4- and 8-positions, can be functionalized. Condensation reactions with thiophenecarbaldehyde can yield mono-, bis-, and tris-vinylazulene products. researchgate.net These vinylazulenes are important for generating larger, conjugated systems and dendrimeric structures with interesting electrochemical properties. researchgate.net The ability of the azulene skeleton to be strategically functionalized makes it a valuable bifunctional reagent in the synthesis of complex organic architectures. nih.gov
Supramolecular Assembly and Self-Organized Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. wikipedia.org This field explores how molecules can be designed to undergo molecular self-assembly, a process where they spontaneously organize into well-defined, larger structures. wikipedia.orgmdpi.com
While specific studies detailing the self-assembly of this compound are not prevalent, its intrinsic molecular properties make it a highly promising candidate for use in supramolecular systems. The azulene skeleton is characterized by a significant dipole moment, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. vulcanchem.com This charge separation can drive electrostatic interactions and guide the assembly of molecules into ordered arrangements.
The planar, aromatic π-system of this compound also facilitates π-π stacking interactions, which are a key driving force in the formation of many supramolecular structures. wikipedia.org The combination of these features suggests that this compound could be employed as a building block (or "tecton") in the bottom-up construction of complex, self-organized systems. mdpi.com Such systems have applications in materials science, catalysis, and nanotechnology, where the precise arrangement of molecular components dictates the function of the final assembly. mdpi.comnih.gov
Isolation and Biosynthetic Pathways of Naturally Occurring Dimethylazulene Precursors
Extraction and Isolation Methodologies from Biological Sources (e.g., plants, microorganisms)
The recovery of dimethylazulene precursors from natural sources is a multi-step process that leverages the physicochemical properties of these compounds. Azulenes are typically found within the essential oils of plants or as pigments in fungi and marine organisms. foreverest.netaustinpublishinggroup.com Common biological sources include chamomile (Matricaria chamomilla), yarrow (Achillea millefolium), and certain liverworts and fungi. researchgate.netnih.govoup.com
Extraction methodologies generally begin with steam distillation or solvent extraction to isolate the essential oil fraction, which is rich in sesquiterpenoids—the precursors to azulenes. foreverest.netgoogle.com For instance, in the case of chamomile, the volatile oil is obtained through distillation with water. This oil is a complex mixture of compounds from which the azulene-containing fraction must be separated. google.com
Further purification often involves techniques such as vacuum fractionation to separate compounds based on boiling points. google.com Due to the similar properties of many constituents in the essential oil, such as chamazulene (B1668570) and its precursors, achieving high purity can be challenging. google.com More advanced methods may employ chromatography or acid-base extraction. A patented method for extracting guaiazulene (B129963) (a dimethyl-isopropyl-azulene) from chamomile illustrates this:
Distillation : The plant material is distilled with water, and the resulting oily supernatant is collected. google.com
Vacuum Fractionation : The oil is fractionated under vacuum to isolate the fraction containing the target azulene (B44059). google.com
Dehydrogenation and Acid Extraction : The fraction undergoes dehydrogenation treatment, followed by extraction with a concentrated acid solution and an organic solvent like petroleum ether. The azulene, being basic, moves to the acidic layer, which is then separated and washed to yield a crude product. google.com
In a research context, such as with suspension-cultured cells of the liverwort Calypogeia granulata, which produces 1,4-dimethylazulene (B14753582), extraction for analytical purposes is often performed using organic solvents like ethanol (B145695) or acetone. austinpublishinggroup.comoup.com
Table 1: Methodologies for Extracting Azulene Derivatives from Natural Sources
| Step | Technique | Purpose | Source Example | Reference |
| 1. Initial Extraction | Steam Distillation | To isolate the volatile essential oil from plant material. | Chamomile (Matricaria chamomilla) | google.com |
| 2. Fractionation | Vacuum Fractionation | To separate the essential oil into fractions based on boiling point. | Chamomile (Matricaria chamomilla) | google.com |
| 3. Purification | Acid-Base Extraction | To selectively separate the basic azulene from other neutral compounds in the oil fraction. | Chamomile (Matricaria chamomilla) | google.com |
| 4. Analytical Extraction | Solvent Extraction (Ethanol/Acetone) | To extract pigments and compounds from cells for analysis. | Liverwort (Calypogeia granulata) | austinpublishinggroup.comoup.com |
Elucidation of Biosynthetic Routes to Dimethylazulene Skeletal Structures (e.g., from terpenoids)
The biosynthesis of all terpenoids, including the sesquiterpene precursors of dimethylazulenes, begins with simple five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govresearchgate.net These C5 units are generated via two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, typically active in the cytoplasm of eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids of plants. nih.govnih.gov
For sesquiterpenes (C15), the journey continues with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) and results in the formation of the linear C15 precursor, farnesyl diphosphate (FDP). mdpi.com
The crucial step in forming the diverse array of sesquiterpene skeletons is the transformation of the universal precursor, FDP, by a class of enzymes known as terpene synthases or cyclases. mdpi.com These enzymes catalyze the ionization of FDP and direct the resulting carbocation through a series of complex cyclizations, rearrangements, and eliminations to produce a specific cyclic sesquiterpene structure. mdpi.com
In the case of azulenes, the bicyclic [5.3.0] decane (B31447) skeleton is formed from a guaiane-type sesquiterpene precursor. For example, chamazulene, a naturally occurring azulene derivative, is biosynthesized from a sesquiterpene lactone called matricin. wikipedia.org The transformation involves oxidative steps and decarboxylation to yield the final aromatic azulene structure. wikipedia.org While the specific intermediates leading directly to 2,4-dimethylazulene are less commonly detailed, the general pathway follows this model of sesquiterpene cyclization and subsequent modification. The formation of the azulene core from FDP is a hallmark of this pathway.
Table 2: Key Stages in the Biosynthesis of Dimethylazulene Precursors
| Stage | Key Molecules/Precursors | Key Enzyme Class | Description | Reference |
| 1. C5 Unit Formation | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Various (MVA & MEP pathways) | Simple C5 building blocks are synthesized. | nih.govnih.gov |
| 2. C15 Precursor Synthesis | Farnesyl Diphosphate (FDP) | Farnesyl Pyrophosphate Synthase (FPPS) | One DMAPP and two IPP molecules are condensed to form the linear C15 precursor. | nih.govmdpi.com |
| 3. Cyclization | Cyclic Sesquiterpenes (e.g., Guaianolides) | Terpene Synthases/Cyclases | FDP is cyclized to form various bicyclic sesquiterpene skeletons. | mdpi.com |
| 4. Aromatization | Dimethylazulene | Oxidoreductases, Decarboxylases | The sesquiterpene skeleton undergoes oxidative modifications to form the final aromatic azulene structure. | wikipedia.org |
Investigation of Enzymatic Transformations in Dimethylazulene Formation
The enzymatic machinery responsible for converting acyclic terpenoid precursors into the final dimethylazulene structure is a key area of investigation. The activity of specific enzymes can directly influence the rate of production.
In studies on cultured cells of the liverwort Calypogeia granulata, the production of 1,4-dimethylazulene was significantly enhanced by treatment with an abiotic elicitor, vanadate. oup.com This increased production was preceded by a doubling in the activity of 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), a key regulatory enzyme in the MVA pathway which supplies the IPP and DMAPP precursors. oup.com This finding suggests that the rate of dimethylazulene biosynthesis can be controlled at the early stages of the terpenoid pathway. The study also proposed that oxidative stress, potentially mediated by active oxygen species, could act as a signaling messenger to activate the biosynthetic pathway leading to 1,4-dimethylazulene formation. oup.com
Further enzymatic modifications of the azulene ring itself have also been observed. For example, vanadium-dependent bromoperoxidase (VBrPO), an enzyme isolated from the seaweed Ascophyllum nodosum, has been shown to catalyze the oxidative bromination of 4,8-dimethylazulene. dergipark.org.tr While this is a halogenation reaction, it demonstrates that the dimethylazulene skeleton is a substrate for enzymatic transformations, highlighting the potential for a wide range of enzyme-driven modifications in nature. dergipark.org.tr The enzymes responsible for the final aromatization steps, likely oxidoreductases that introduce double bonds into the sesquiterpene precursor, are central to the formation of the azulene core. mdpi.comwikipedia.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-dimethylazulene derivatives while minimizing steric hindrance?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalyst) and steric effects. For example, highlights that steric control in 1,3-dimethylazulene derivatives leads to regioselective substitution at the 5-position rather than the 2-position. Refluxing in DMSO (as in ) for extended periods (e.g., 18 hours) and using ice-water quenching can improve yields. Crystallization with water-ethanol mixtures enhances purity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and emphasize 1D/2D NMR for structural elucidation, particularly for distinguishing azulenic proton shifts (e.g., H4 vs. H1/H5 in Table 1 of ).
- Mass Spectrometry : Used to confirm molecular weights, as shown in for identifying 1,4-dimethylazulene decomposition products.
- UV-Vis Spectroscopy : notes bathochromic shifts in electronic spectra to assess transannular interactions .
Q. How should researchers design a hypothesis-driven study on this compound’s physicochemical properties?
- Define variables (e.g., substituent effects on π-electron density).
- Use controlled experiments (e.g., substituent steric bulk in ).
- Include statistical validation (e.g., error analysis in ) and replicate trials to ensure reproducibility .
Q. What protocols ensure accurate data collection and reproducibility in this compound studies?
- Methodological Answer :
- Document experimental conditions rigorously (e.g., solvent purity, reaction time) as in .
- Use standardized instruments (e.g., NMR calibration) and replicate measurements.
- Apply statistical tools ( ) to identify outliers and validate trends .
Advanced Research Questions
Q. How can conflicting data on π-electron density in azulene derivatives be resolved?
- Methodological Answer : and reveal discrepancies between theoretical (MO calculations) and experimental (substitution patterns) results. To reconcile:
- Perform comparative studies using halogenation/acylation () and NMR chemical shift analysis ( ).
- Use computational methods (DFT) to model steric and electronic effects, cross-referencing with experimental substituent outcomes .
Q. What strategies validate the biological activity of this compound derivatives in insecticidal assays?
- Bioassays : Incorporate compounds into larval diets (e.g., Spodoptera frugiperda) and monitor mortality/malformation rates.
- Dose-Response Analysis : Test concentrations (e.g., 100 mg/g diet) and quantify growth inhibition.
- Control Groups : Compare with untreated larvae and reference compounds (e.g., plagiochiline A in ) .
Q. How do decomposition pathways of this compound affect its stability in natural products?
- Methodological Answer : and show that 1,4-dimethylazulene forms during hydrodistillation of plant oils. To study stability:
- Conduct accelerated degradation tests (e.g., heat, light exposure).
- Use GC-MS and NMR to identify decomposition products (e.g., 3,10-dihydro derivatives in ).
- Compare stability across solvents and storage conditions .
Q. What advanced techniques resolve structural ambiguities in sterically hindered azulene derivatives?
- Dynamic NMR : To probe conformational flexibility.
- X-ray Crystallography with Twinning Correction : For partially ordered structures.
- Computational Modeling : Predict preferred geometries using molecular dynamics simulations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
